molecular formula C21H23N3O6 B11378455 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11378455
M. Wt: 413.4 g/mol
InChI Key: CXOZDJUIMYTBSX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic compound featuring a 3,4,5-trimethoxybenzamide core linked to a 1,2,5-oxadiazole (furazan) ring substituted at position 4 with a 4-isopropoxyphenyl group. This structure combines the electron-rich trimethoxybenzamide moiety with the rigid oxadiazole heterocycle, which is known for its metabolic stability and role in modulating physicochemical properties. The compound’s synthesis typically involves coupling a 3,4,5-trimethoxybenzoyl chloride derivative with a preformed oxadiazole-amine intermediate under basic conditions . Its design likely aims to optimize biological activity (e.g., antiproliferative or anti-inflammatory effects) while balancing solubility and bioavailability through the isopropoxy substituent.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O6/c1-12(2)29-15-8-6-13(7-9-15)18-20(24-30-23-18)22-21(25)14-10-16(26-3)19(28-5)17(11-14)27-4/h6-12H,1-5H3,(H,22,24,25)

InChI Key

CXOZDJUIMYTBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common approach starts with the preparation of the 3,4,5-trimethoxyphenyl precursor. This can be achieved through the methylation of gallic acid derivatives using methyl iodide in the presence of a base such as potassium carbonate.

The next step involves the formation of the oxadiazole ring. This can be accomplished by reacting the appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride.

Finally, the benzamide moiety is introduced through an amide coupling reaction. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. The oxadiazole ring may contribute to the compound’s ability to inhibit enzymes such as histone deacetylases (HDACs) or protein kinases, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, substituent effects, and spectral/physicochemical properties.

Structural Analogues from 1,2,5-Oxadiazole-Based Benzamides

describes several N-(1,2,5-oxadiazol-3-yl)benzamide derivatives (compounds 44–48 ), synthesized via NaH-mediated coupling of oxadiazole amines with substituted benzoyl chlorides. Key comparisons include:

Compound ID Substituents on Oxadiazole (Position 4) Benzamide Substituents Melting Point/Physical Form Key Spectral Data (IR/NMR)
Target Compound 4-(4-Isopropoxyphenyl) 3,4,5-Trimethoxy Not reported Expected C=O stretch at ~1680–1700 cm⁻¹
44 3-Nitrophenyl 3-(Trifluoromethyl) Yellow amorphous solid IR: C=O at 1682 cm⁻¹; ¹H NMR: δ 8.1–8.3 (m, Ar–H)
45 4-Fluorophenyl 3-Fluoro White crystals IR: C=O at 1675 cm⁻¹; ¹H NMR: δ 7.6–7.8 (m, Ar–H)
48 4-Chlorophenyl 3-(Trifluoromethyl) White crystals IR: C=O at 1669 cm⁻¹; ¹³C NMR: δ 165.2 (C=O)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 44, CF₃ in 44/48) lower the C=O stretching frequency in IR compared to electron-donating groups (e.g., OCH₃ in the target compound). This reflects altered electron density on the benzamide carbonyl .
  • Bioactivity : While bioactivity data for the target compound are absent, analogs like 44–48 were evaluated for antiplasmodial activity. For instance, 48 showed moderate activity (IC₅₀ ~1.2 µM), suggesting that the 3-CF₃ and 4-Cl substituents enhance potency .
Trimethoxybenzamide Derivatives Without Oxadiazole Moieties

describes N-(4-bromophenyl)-3,4,5-trimethoxybenzamide , a simpler analog lacking the oxadiazole ring. Key differences include:

  • Crystal Packing : The bromophenyl analog forms N–H···O hydrogen-bonded chains along the [101] direction, enhancing crystalline stability . The target compound’s oxadiazole ring may instead promote π-π stacking or dipole interactions.
  • Synthetic Yield : The bromophenyl derivative was synthesized in high yield (~85%) via direct benzoylation, whereas oxadiazole-containing analogs (e.g., 44–48 ) required multi-step syntheses with lower yields (50–70%) .
Oxadiazole Derivatives with Varied Aromatic Substituents

and highlight oxadiazole-linked benzamides with pyrrolidinone (MFCD05985835) or piperazine (106718-09-6) substituents:

  • MFCD05985835 : Features a 2-oxopyrrolidine group at the oxadiazole’s 4-position. The lactam moiety may improve solubility but reduce metabolic stability compared to the target compound’s isopropoxy group .
  • This contrasts with the target compound’s neutral isopropoxy group, which likely enhances lipophilicity .

Biological Activity

The compound 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes:

  • A trimethoxybenzene moiety.
  • A 1,2,5-oxadiazole ring.
  • A propan-2-yloxyphenyl substituent.

This unique combination contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,5-oxadiazole core exhibit significant antimicrobial properties. Various studies have demonstrated the effectiveness of oxadiazole derivatives against a range of pathogens:

CompoundActivityReference
3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamideAntibacterial against Staphylococcus aureus
1,3,4-Oxadiazole derivativesAntitubercular activity against Mycobacterium bovis
Benzamide derivativesInhibition of lipoteicholic acid synthesis in Gram-positive bacteria

The compound has shown promising results in inhibiting bacterial growth and could serve as a potential lead in developing new antibiotics.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. The compound is believed to induce apoptosis in cancer cells through various mechanisms:

Key Findings:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Mechanism of Action : Flow cytometry assays indicated that the compound increases p53 expression and activates caspase pathways leading to programmed cell death .
Cell LineIC50 Value (µM)Reference
MCF-715.63
U-93710.38

Anti-inflammatory Activity

Compounds containing an oxadiazole ring have also been reported to exhibit anti-inflammatory properties. These derivatives can inhibit inflammatory mediators and cytokines:

Notable Studies:

  • Research has shown that certain oxadiazole derivatives can significantly reduce inflammation markers in vitro.

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives:

  • Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antimicrobial and antitubercular activities. The most effective compounds were noted for their strong binding affinity to bacterial enzymes critical for cell wall synthesis .
  • Desai et al. (2018) : Focused on pyridine-based oxadiazoles and found that certain compounds exhibited enhanced activity against Gram-positive bacteria compared to traditional antibiotics .

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